(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine
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Overview
Description
(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is a chiral amine with a trifluoromethoxy group attached to the butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
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Asymmetric Synthesis: : One common method to synthesize (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.
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Reductive Amination: : Another approach is the reductive amination of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using chiral ligands and metal catalysts. These methods are optimized for high yield and enantiomeric excess, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : Nucleophilic substitution reactions can occur at the amine group, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound in the design of new drugs and bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-1-(methoxy)butan-2-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(S)-3-Methyl-1-(ethoxy)butan-2-amine: Contains an ethoxy group instead of a trifluoromethoxy group.
(S)-3-Methyl-1-(trifluoroethoxy)butan-2-amine: Features a trifluoroethoxy group.
Uniqueness
(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-3-methyl-1-(trifluoromethoxy)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNIYQDDSCVPI-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](COC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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